1-(1-Naphthyl)pyrrolidine

Overview

Description

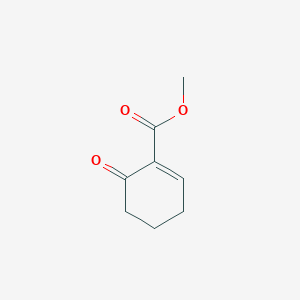

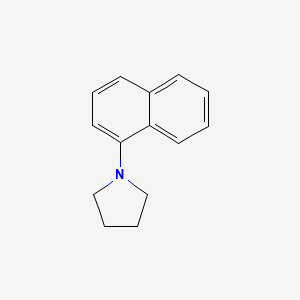

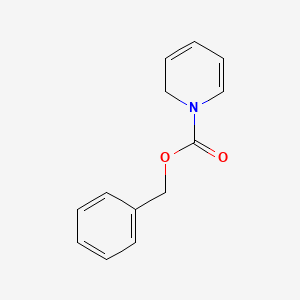

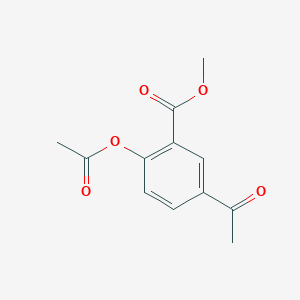

“1-(1-Naphthyl)pyrrolidine” is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.28 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of pyrrolidine-functionalized compounds, such as “1-(1-Naphthyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring, a key component of “1-(1-Naphthyl)pyrrolidine”, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .

Chemical Reactions Analysis

The pyrrolidine ring in “1-(1-Naphthyl)pyrrolidine” can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of “1-(1-Naphthyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidant Properties

Pyrrolidine alkaloids, which include “1-(1-Naphthyl)pyrrolidine”, have been shown to possess antioxidant properties . These properties can be beneficial in the treatment of diseases caused by oxidative stress.

Anti-inflammatory Properties

Pyrrolidine alkaloids also exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial and Antifungal Properties

Compounds containing the pyrrolidine ring have shown antimicrobial and antifungal properties . This suggests their potential use in the treatment of various bacterial and fungal infections.

Anticancer Properties

Pyrrolidine-functionalized nucleoside analogs have been used in anticancer therapy . They inhibit cellular enzymes involved in nucleotide biosynthesis and block the growth of cancer cells by interfering with DNA replication .

Anti-hyperglycemic Properties

Pyrrolidine alkaloids have demonstrated anti-hyperglycemic properties . This suggests their potential use in the management of diabetes.

Organ Protective Properties

These compounds have shown organ protective properties . This could be beneficial in conditions where there is organ damage or dysfunction.

Neuropharmacological Activities

Pyrrolidine alkaloids have been associated with various neuropharmacological activities . This suggests their potential use in the treatment of neurological disorders.

Safety and Hazards

Safety data sheets suggest that exposure to “1-(1-Naphthyl)pyrrolidine” should be avoided. If inhaled, move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . Always use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives often interact with various biological targets . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The exact pathways affected would depend on the specific targets that the compound interacts with.

Pharmacokinetics

Modifications of the pyrrolidine structure have been shown to alter the pharmacokinetic profile of related compounds .

properties

IUPAC Name |

1-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPTRUOSXHCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445009 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthyl)pyrrolidine | |

CAS RN |

82238-92-4 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)